molecular formula C15H11BrF2O B1327658 4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-43-9

4'-Bromo-3'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327658
CAS No.: 898768-43-9
M. Wt: 325.15 g/mol
InChI Key: HQBWMOGCJPFKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrF2O. It is a derivative of propiophenone, characterized by the presence of bromine and fluorine atoms on the phenyl rings. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Scientific Research Applications

4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone is utilized in various scientific research fields:

Preparation Methods

The synthesis of 4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with 4-fluorophenylacetic acid under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBWMOGCJPFKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644584
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-43-9
Record name 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.